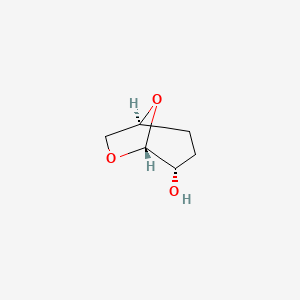
1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose is a chemical compound with the molecular formula C6H10O3 . It is a type of hexopyranose, a six-membered ring sugar .
Synthesis Analysis
A series of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses were subjected to fluorination with DAST . The 1,6:3,4-dianhydropyranoses yielded products of skeletal rearrangement resulting from migration of the tetrahydropyran oxygen . Another synthesis method involves the chemo- and stereoselective reduction of 3-bromolevoglucosenone into 1,6-anhydro-3-bromo-3,4-dideoxy-β-D-threo-hex-3-enopyranose using Zn(BH4)2 .Molecular Structure Analysis
The molecular structure of 1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose has been verified by X-ray crystallography . The structure is characterized by a six-membered ring, which is typical of hexopyranoses .Chemical Reactions Analysis
The compound undergoes skeletal rearrangements when subjected to fluorination with DAST . The major products yielded by the 1,6:2,3-dianhydropyranoses were compounds arising from nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 249.8±20.0 °C and a predicted density of 1.275±0.06 g/cm3 . Its molecular weight is 130.14 .Applications De Recherche Scientifique
Fluorination Reactions in Organic Chemistry
1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose: is used in skeletal rearrangement reactions involving fluorination with diethylaminosulphur trifluoride (DAST). This process is significant for the synthesis of various fluorinated organic compounds, which are important in medicinal chemistry and materials science .
Catalytic Pyrolysis for Biofuel Production
This compound serves as an intermediate in the catalytic pyrolysis of cellulose, which is a critical step in the conversion of biomass to biofuels. The pyrolysis process yields valuable products like levoglucosenone, furfural, and 5-hydroxymethyl furfural (5-HMF), which are key intermediates for further chemical transformations .
Synthesis of Polysaccharides
It acts as a precursor for the synthesis of quasi-linear polyglucose (PGlc) through cationic ring-opening polymerization. This application is crucial for the development of biodegradable plastics and other environmentally friendly materials .
Pharmaceutical Research
In pharmaceutical research, 1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose is utilized for the synthesis of polynitrogenated analogs of glucopyranoses. These analogs are studied for their potential therapeutic properties, including antiviral and anticancer activities .
Analytical Chemistry
The compound is also important in analytical chemistry, where it is used as a standard for the quantification of cellulose degradation products. Its stability and well-defined structure make it an ideal reference material for chromatographic analyses .
Material Science
In material science, this hexopyranose derivative is explored for its potential to create new types of polymers with unique properties, such as increased thermal stability or enhanced mechanical strength .
Propriétés
IUPAC Name |
(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZEVCAPJUVHC-HCWXCVPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]2OC[C@H]1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)







